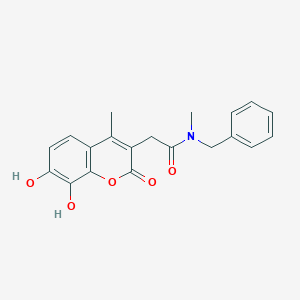![molecular formula C23H25NO4 B264478 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B264478.png)
2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-(4-phenylbutan-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-(4-phenylbutan-2-yl)acetamide is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
The synthesis of 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-(4-phenylbutan-2-yl)acetamide typically involves a multicomponent condensation reaction. One common method involves the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one with 4-methoxyphenylglyoxal and Meldrum’s acid in the presence of a solvent like acetonitrile (MeCN). The reaction proceeds in two steps: the initial interaction of the starting materials in MeCN, followed by the formation of the furylacetic acid moiety in acidic media .
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide moiety, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-(4-phenylbutan-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for diseases where chromen-2-one derivatives have shown efficacy.
Mécanisme D'action
The mechanism of action of 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-(4-phenylbutan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The chromen-2-one moiety is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, such as anti-inflammatory or anticancer activities. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-(4-phenylbutan-2-yl)acetamide include other chromen-2-one derivatives, such as:
- 4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid
- 3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy)acetate
- 4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
These compounds share similar structural features but may differ in their specific biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological properties .
Propriétés
Formule moléculaire |
C23H25NO4 |
|---|---|
Poids moléculaire |
379.4 g/mol |
Nom IUPAC |
2-(4,7-dimethyl-2-oxochromen-5-yl)oxy-N-(4-phenylbutan-2-yl)acetamide |
InChI |
InChI=1S/C23H25NO4/c1-15-11-19(23-16(2)13-22(26)28-20(23)12-15)27-14-21(25)24-17(3)9-10-18-7-5-4-6-8-18/h4-8,11-13,17H,9-10,14H2,1-3H3,(H,24,25) |
Clé InChI |
RRWPOJZQIDXNLL-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OCC(=O)NC(C)CCC3=CC=CC=C3 |
SMILES canonique |
CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OCC(=O)NC(C)CCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-oxo-N-(3-phenylpropyl)-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxamide](/img/structure/B264406.png)
![N-(tetrahydro-2-furanylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B264419.png)
![N-({[(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino}acetyl)isoleucine](/img/structure/B264432.png)
![(2S)-3-methyl-2-[[2-[[2-(4-methyl-2-oxo-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B264434.png)
![N-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline](/img/structure/B264435.png)
![1-(2,3-Dimethoxyphenyl)-6-methoxy-2-[2-(4-morpholinyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B264453.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-{4-[(3-methylbenzyl)oxy]benzoyl}-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B264469.png)


![2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]-N-[3-(2-oxo-1-pyrrolidinyl)propyl]propanamide](/img/structure/B264482.png)
![2-{[2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B264488.png)
![N-(4-chlorophenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide](/img/structure/B264500.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanamide](/img/structure/B264501.png)
